L-Nio dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

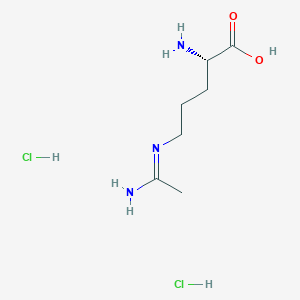

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-NIO Dihydrochloride: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By competing with the natural substrate, L-arginine, at the enzyme's active site, L-NIO effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of L-NIO, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase.[1] Its chemical structure closely mimics that of L-arginine, the endogenous substrate for NOS. This structural similarity allows L-NIO to bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide. The inhibitory action of L-NIO is dependent on the presence of the cofactor NADPH, which is essential for the catalytic activity of NOS.[1]

The inhibition of NOS by L-NIO is a reversible process. However, some studies have suggested that under certain conditions, particularly with nNOS, derivatives of L-NIO can act as mechanism-based inactivators, leading to irreversible inhibition.

The Nitric Oxide Synthase (NOS) Signaling Pathway

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. This process is a critical step in a signaling pathway that regulates a wide range of physiological functions, including vasodilation, neurotransmission, and immune responses. The binding of L-NIO to the active site of NOS interrupts this pathway, preventing the production of NO and its downstream effects.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. L-NIO is a non-selective inhibitor, meaning it targets all three NOS isoforms, albeit with some variation in potency.

| NOS Isoform | Kᵢ (μM) | Source Organism |

| nNOS (neuronal) | 1.7 | Rat |

| eNOS (endothelial) | 3.9 | Bovine |

| iNOS (inducible) | 3.9 | Mouse |

| Table 1: Inhibitory constants (Kᵢ) of this compound for the three NOS isoforms.[1] |

The data indicates that L-NIO has a slightly higher affinity for the neuronal isoform of NOS compared to the endothelial and inducible isoforms.

Experimental Protocols

Determination of NOS Inhibition (Kᵢ Value)

The following is a representative protocol for determining the Kᵢ of L-NIO for the different NOS isoforms using a radiometric assay that measures the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

This compound

-

[³H]L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer (pH 7.4)

-

Dowex AG50WX-8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin (if applicable), and BH₄.

-

Incubation: In separate tubes, combine the reaction mixture, a fixed concentration of [³H]L-arginine, and varying concentrations of L-NIO.

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each tube.

-

Incubation Period: Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation of [³H]L-citrulline: Apply the reaction mixture to a Dowex AG50WX-8 resin column. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

-

Quantification: Collect the eluate containing [³H]L-citrulline and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the enzyme activity (rate of [³H]L-citrulline formation) against the concentration of L-NIO. The Kᵢ value can be determined using non-linear regression analysis or by using the Cheng-Prusoff equation if the IC₅₀ is determined.

References

L-Nio Dihydrochloride: A Technical Guide to its Application in Nitric Oxide Synthase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent and non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This technical guide provides an in-depth overview of its use in research, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its application, and its role within the nitric oxide signaling pathway. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of nitric oxide.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] Dysregulation of NO production is implicated in numerous pathological conditions, making the study of NOS enzymes a critical area of research.

This compound is a valuable pharmacological tool for researchers studying the NO pathway. As an L-arginine analog, it acts as a competitive inhibitor of all three NOS isoforms, thereby blocking the production of NO.[2][3][4][5] This allows for the investigation of NO-dependent processes in various in vitro and in vivo models.

Mechanism of Action

This compound functions as a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[3][4][5] The catalytic process of NOS involves the conversion of the amino acid L-arginine to L-citrulline, with the concomitant production of nitric oxide.[2] L-Nio, as an L-arginine analogue, competes with the endogenous substrate for binding to the active site of the NOS enzyme. By occupying the active site, this compound effectively blocks the synthesis of NO.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the different NOS isoforms has been quantified through the determination of its inhibition constant (Ki) and, in some contexts, its half-maximal inhibitory concentration (IC50). This data is crucial for designing experiments and interpreting results.

| Parameter | nNOS | eNOS | iNOS | Species | Reference |

| Ki | 1.7 µM | 3.9 µM | 3.9 µM | Rat (nNOS), Bovine (eNOS), Mouse (iNOS) | [3] |

| IC50 | - | - | 65 µM (in a dermal vasculitis model) | Rat | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol describes a common colorimetric method to determine the inhibitory effect of this compound on NOS activity in cell or tissue lysates. The assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Materials:

-

Cell or tissue lysate containing NOS

-

This compound stock solution

-

L-arginine solution

-

NADPH solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer and determine the total protein concentration.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Reaction buffer

-

Cell or tissue lysate (containing a known amount of protein)

-

This compound at various concentrations (and a vehicle control)

-

L-arginine (substrate)

-

-

Initiate Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Nitrite Detection:

-

Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of a nitrite standard. The percentage of inhibition can then be determined relative to the vehicle control.

In Vivo Model of Focal Cerebral Ischemia

This protocol outlines the use of this compound to induce a reproducible ischemic infarct in a rat model, which is valuable for studying stroke and neuroprotective strategies.[7]

Materials:

-

Adult male Sprague-Dawley rats

-

This compound solution (sterile)

-

Anesthetic agent (e.g., isoflurane)

-

Stereotaxic apparatus

-

Infusion pump

-

Hamilton syringe

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

-

Surgical Preparation: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region (e.g., the striatum).

-

L-Nio Infusion: Lower a Hamilton syringe needle to the target coordinates. Infuse a specific dose of this compound (e.g., 2.0 µmol) at a controlled rate.[8][9]

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.

-

Infarct Analysis: At a predetermined time point post-infusion (e.g., 24-72 hours), euthanize the animal and perfuse the brain. The brain can then be sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Cell Culture-Based Angiogenesis Assay

This protocol describes a general workflow for investigating the effect of this compound on angiogenesis-related processes in cultured endothelial cells.

Materials:

-

Endothelial cell line (e.g., HUVEC)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plate or other suitable culture vessels

-

Angiogenesis assay kit (e.g., tube formation assay on Matrigel)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate coated with Matrigel.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for tube formation (typically 4-18 hours).

-

Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope and capture images.

-

Quantification: Analyze the images to quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the production of nitric oxide, a key signaling molecule. The following diagrams illustrate the NO signaling pathway and a typical experimental workflow for studying NOS inhibition.

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition by L-Nio.

Caption: Experimental Workflow for an In Vitro NOS Inhibition Assay.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized, non-selective inhibitory action on all NOS isoforms provides a reliable method for probing NO-dependent signaling pathways. By understanding its mechanism of action, inhibitory constants, and appropriate experimental application, scientists can continue to unravel the complex biology of nitric oxide and explore potential therapeutic interventions for a wide range of disorders. It is important to note that while this compound is a powerful research tool, no clinical studies have been conducted on it to date.[2][5]

References

- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

L-NIO Dihydrochloride: A Technical Guide to a Non-Selective Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, arginine-based inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Its non-selective nature makes it a valuable tool for investigating the broad physiological and pathophysiological roles of nitric oxide (NO). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3)—are expressed in various tissues and are subject to different regulatory mechanisms.[2]

Dysregulation of NO production is implicated in numerous pathological conditions. Excessive NO, often produced by iNOS, can contribute to inflammatory damage, while insufficient NO production by eNOS can lead to endothelial dysfunction and cardiovascular disease.[2][3] Consequently, inhibitors of NOS are invaluable research tools and potential therapeutic agents.

This compound is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[4] By competing with the natural substrate, L-arginine, at the enzyme's active site, L-NIO effectively blocks the synthesis of NO. Its non-selectivity allows for the study of biological systems where multiple NOS isoforms may be active.

Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase. As an analog of L-arginine, it binds to the active site of the NOS enzyme, thereby preventing the binding of the endogenous substrate, L-arginine. This inhibition is NADPH-dependent and effectively halts the five-electron oxidation of L-arginine to L-citrulline and nitric oxide.[5][6] While it is a potent competitive inhibitor, some studies suggest it may also cause reaction-based inactivation of nNOS.[4]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms is typically expressed in terms of its inhibition constant (Ki). The following table summarizes the reported Ki values for L-NIO against rat nNOS, bovine eNOS, and mouse iNOS.

| NOS Isoform | Species | Ki (μM) |

| nNOS | Rat | 1.7[5][7] |

| eNOS | Bovine | 3.9[5][7] |

| iNOS | Mouse | 3.9[5][7] |

Experimental Protocols

In Vitro NOS Activity Assay (Griess Reagent Method)

This protocol describes a common method for determining NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide, using the Griess reagent. This compound can be included to determine its inhibitory effect.

Materials:

-

Cell or tissue homogenates containing NOS

-

NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol)

-

L-arginine solution (substrate)

-

NADPH solution

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7][10]

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.[11]

-

Reaction Setup: In a 96-well plate, set up the following reactions (total volume of 100 µL):

-

Control: 50 µL of NOS assay buffer, 10 µL of cell/tissue lysate, 10 µL of L-arginine, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution.

-

L-NIO Inhibition: 40 µL of NOS assay buffer, 10 µL of this compound (at desired final concentrations), 10 µL of cell/tissue lysate, 10 µL of L-arginine, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution.

-

Blank: 60 µL of NOS assay buffer, 10 µL of cell/tissue lysate, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution (no L-arginine).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in your samples and determine the percentage of inhibition by this compound.

In Vivo Model of Focal Cerebral Ischemia in Rats

This protocol is based on a published study that utilizes this compound to induce a consistent focal ischemic infarct in the rat striatum.[6][12]

Materials:

-

Adult male Sprague-Dawley rats (250-350g)

-

This compound solution (e.g., 2.0 µmol in 3.0-5.0 µL of sterile saline)[6]

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringe

-

Surgical instruments

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull through a midline incision.

-

Craniotomy: Drill a small burr hole over the target brain region (e.g., the striatum).

-

Intrastriatal Infusion: Slowly infuse this compound solution into the striatum using a microinjection pump over several minutes. The coordinates for the striatum should be determined from a rat brain atlas.

-

Jugular Vein Occlusion: In conjunction with the L-NIO infusion, the ipsilateral jugular vein is occluded to reduce venous outflow and enhance the ischemic lesion.

-

Closure: After infusion, the needle is left in place for a few minutes to prevent backflow, then slowly retracted. The scalp is sutured.

-

Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring for neurological deficits.

-

Infarct Analysis: At a predetermined time point (e.g., 3 days post-ischemia), the animal is euthanized, and the brain is removed for histological analysis (e.g., TTC staining) to determine the infarct volume.[6]

Signaling Pathways and Experimental Workflows

Nitric Oxide/cGMP Signaling Pathway

This compound directly impacts the nitric oxide (NO) signaling pathway, which primarily exerts its effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[13][14] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.[15]

Experimental Workflow for Evaluating L-NIO

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound, from initial in vitro validation to in vivo efficacy studies.

Physicochemical Properties and Storage

-

Chemical Formula: C7H15N3O2 · 2HCl[7]

-

Molecular Weight: 246.1 g/mol [7]

-

Appearance: Crystalline solid[7]

-

Solubility: Soluble in water (up to 100 mg/mL), DMSO (up to 20 mg/mL), and ethanol (up to 20 mg/mL).[7]

-

Storage: Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to prepare fresh working solutions for in vivo experiments.[5]

Conclusion

This compound is a well-characterized and potent non-selective inhibitor of nitric oxide synthase. Its ability to block all three NOS isoforms makes it an essential tool for elucidating the multifaceted roles of nitric oxide in health and disease. This guide provides a comprehensive resource for researchers utilizing this compound in their experimental designs, from fundamental in vitro characterization to complex in vivo studies. The provided protocols and diagrams serve as a starting point for the effective application of this important pharmacological agent.

References

- 1. Nitric oxide and cyclic GMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of nitric oxide/cyclic GMP signaling pathway in the regulation of fatty acid metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Protocol Griess Test [protocols.io]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | eNOS | Tocris Bioscience [tocris.com]

- 9. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Effects of L-Nio Dihydrochloride on nNOS, eNOS, and iNOS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N5-(1-iminoethyl)-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, arginine-based inhibitor of nitric oxide synthase (NOS) isoforms. This document provides a comprehensive technical overview of its effects on the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). L-Nio is characterized as a non-selective inhibitor, though it demonstrates a slightly higher potency for nNOS. This guide synthesizes quantitative inhibitory data, details common experimental protocols for assessing NOS inhibition, and visualizes the complex signaling pathways governed by each NOS isoform.

Introduction to this compound and Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][3]

The three main isoforms of NOS are:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a key role in synaptic plasticity and central regulation of blood pressure.[2][4] nNOS is constitutively expressed and its activity is dependent on calcium (Ca2+) and calmodulin.[1][4]

-

Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is crucial for maintaining vascular tone and blood pressure.[3][5] Like nNOS, it is constitutively expressed and Ca2+/calmodulin-dependent.[1][6]

-

Inducible NOS (iNOS or NOS-2): This isoform is not typically present in cells but its expression is induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS).[1][3] Once expressed, iNOS produces large, sustained amounts of NO as part of the immune response and is largely Ca2+-independent.[1][7]

This compound is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[8] Its ability to block NO production makes it a valuable research tool for investigating the roles of NOS in various biological systems and a subject of interest in drug development for conditions where NO overproduction is implicated.[8][9]

Quantitative Inhibitory Data

L-Nio is a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[10][11][12] While it is considered non-selective, some studies indicate a slightly higher affinity for nNOS. The inhibitory constants (Ki) are summarized below.

Table 1: Inhibitory Constants (Ki) of this compound for NOS Isoforms

| NOS Isoform | Species | Ki (μM) | Citation(s) |

| nNOS | Rat | 1.7 | [10][11][12][13] |

| eNOS | Bovine | 3.9 | [10][11][12][13] |

| iNOS | Mouse | 3.9 | [10][11][12][13] |

An approximate IC50 value of 65 µM has been reported for L-NIO in a dermal vasculitis model.[14]

Experimental Protocols for Determining NOS Inhibition

The inhibitory effects of compounds like L-Nio on NOS activity are typically determined using a variety of in vitro and cell-based assays.

In Vitro Enzyme Activity Assays

These assays use purified NOS enzymes to directly measure the inhibition of NO production.

-

L-Citrulline Conversion Assay: This is a common method that measures the conversion of radiolabeled L-arginine (e.g., [3H] or [14C]-L-arginine) to L-citrulline.[3]

-

Reaction Mixture: A typical reaction mixture includes the purified NOS isoform (nNOS, eNOS, or iNOS), cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), Ca2+/calmodulin (for nNOS and eNOS), radiolabeled L-arginine, and varying concentrations of the inhibitor (L-Nio).[4][15]

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline product is separated from the unreacted L-arginine substrate, typically using dowex resin chromatography.

-

Quantification: The amount of L-citrulline produced is quantified by liquid scintillation counting. The inhibitory potency (Ki or IC50) is calculated by comparing the activity in the presence of the inhibitor to the control.

-

-

Hemoglobin Capture Assay: This non-radioactive, spectrophotometric method measures the oxidation of oxyhemoglobin to methemoglobin by NO.[3]

-

Reaction Setup: The assay is performed in a similar reaction mixture as the citrulline assay but includes oxyhemoglobin.

-

Measurement: The formation of methemoglobin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 401 nm) over time.

-

Analysis: The rate of NO production is determined from the rate of change in absorbance, and the inhibitory effect of L-Nio is calculated.

-

Cell-Based Assays

Cell-based assays are used to assess the inhibitor's effect in a more physiologically relevant context.

-

Griess Reagent Assay for Nitrite Detection: This assay is widely used to measure NO production in cell culture systems, particularly with cells induced to express iNOS (e.g., RAW 264.7 macrophages).[3][16]

-

Cell Culture and Stimulation: Macrophage cell lines (like RAW 264.7) are cultured and stimulated with inflammatory agents such as LPS and interferon-gamma (IFN-γ) to induce iNOS expression.[3][17]

-

Inhibitor Treatment: The cells are co-incubated with the stimulating agents and various concentrations of L-Nio.

-

Sample Collection: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected.[16]

-

Griess Reaction: The Griess reagent is added to the supernatant. This reagent reacts with nitrite (a stable oxidation product of NO) to form a colored azo compound.[3][16]

-

Quantification: The absorbance is measured spectrophotometrically (typically at 540 nm), and the nitrite concentration is determined by comparison to a standard curve.[16] The percentage of inhibition is then calculated.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for each NOS isoform.

Caption: nNOS activation by calcium-calmodulin and its downstream signaling cascade.

Caption: eNOS activation pathways leading to vasodilation.

References

- 1. Nitric oxide signaling | Abcam [abcam.com]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. iNOS | NO Synthases | Tocris Bioscience [tocris.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

L-NIO Dihydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-N5-(1-iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride), a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This document consolidates key chemical properties, details its mechanism of action through relevant signaling pathways, and presents detailed experimental protocols for its application in preclinical research, particularly in the fields of vascular function and cerebral ischemia.

Core Chemical Properties and Data

This compound is a critical tool for investigating the physiological and pathological roles of nitric oxide (NO). Its utility is rooted in its ability to inhibit all three isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). A summary of its key chemical and physical properties is presented below for easy reference.

| Property | Data |

| CAS Number | 36889-13-1, 159190-44-0 |

| Molecular Formula | C₇H₁₅N₃O₂ · 2HCl[1][2] |

| Molecular Weight | 246.1 g/mol [1][2] |

| Purity | ≥95%[1] |

| Appearance | Crystalline solid[2] |

| Solubility | Water: 100 mg/mL[2]PBS (pH 7.2): 10 mg/mL[2]DMSO: 20 mg/mL[2]DMF: 20 mg/mL[2]Ethanol: 20 mg/mL[2] |

| Storage and Stability | Store at -20°C. Stable for ≥ 4 years.[2] |

| Inhibition Constants (Ki) | nNOS (rat): 1.7 µM[2][3]eNOS (bovine): 3.9 µM[2][3]iNOS (mouse): 3.9 µM[2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of L-arginine, the natural substrate for nitric oxide synthases. This inhibition prevents the synthesis of nitric oxide, a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The primary downstream effect of reduced NO production is the decreased activation of soluble guanylate cyclase (sGC), leading to lower levels of cyclic guanosine monophosphate (cGMP) and diminished activation of protein kinase G (PKG).

Experimental Protocols

This compound is frequently utilized in two key areas of preclinical research: the study of endothelium-dependent vasodilation and the induction of focal cerebral ischemia. Detailed methodologies for these applications are provided below.

Acetylcholine-Induced Relaxation of Rat Aortic Rings

This ex vivo protocol assesses the role of nitric oxide in vasodilation by measuring the relaxation of pre-constricted aortic rings in response to acetylcholine, and the inhibition of this relaxation by L-NIO.

Methodology:

-

Tissue Preparation:

-

Euthanize a male Wistar rat (200-250 g) and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs solution (composition in mmol/L: NaCl 120, KCl 5, CaCl₂ 2, MgSO₄ 1, glucose 5, and Hepes 7, pH 7.35 at 37°C).[4]

-

Clean the aorta of adhering fat and connective tissue and cut into 3-4 mm rings.[4]

-

-

Experimental Setup:

-

Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15-20 minutes.[5]

-

-

Protocol:

-

Induce a stable contraction with phenylephrine (1 µM).[4][5]

-

Once the contraction has plateaued, add cumulative concentrations of acetylcholine (1 nM to 10 µM) to generate a dose-response curve for relaxation.

-

After washing the tissue and allowing it to return to baseline, incubate a separate set of aortic rings with this compound (e.g., 100 µM) for 20-30 minutes.

-

Repeat the phenylephrine contraction and acetylcholine dose-response curve in the presence of L-NIO.

-

Record and analyze the data to determine the effect of NOS inhibition on acetylcholine-induced relaxation.

-

Induction of Focal Cerebral Ischemia in Rats

This in vivo protocol utilizes the vasoconstrictive properties of L-NIO to create a reproducible model of focal ischemic stroke in rats.

Methodology:

-

Animal Preparation:

-

Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).[6]

-

Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

-

Make a midline incision on the scalp to expose the skull.

-

-

Surgical Procedure:

-

Drill a small burr hole over the target brain region (e.g., the striatum).

-

Carefully lower a microinjection cannula to the desired coordinates.

-

-

L-NIO Infusion:

-

Post-Operative Care and Assessment:

-

Suture the incision and provide post-operative analgesia.

-

Monitor the animal for recovery and neurological deficits.

-

At a predetermined time point (e.g., 24 hours or 3 days), euthanize the animal and perfuse the brain.

-

Process the brain tissue for histological analysis (e.g., TTC staining) to measure the infarct volume.

-

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel.[9] It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Quality Control

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC). For specific batch information, always refer to the Certificate of Analysis (CofA) provided by the supplier.

This guide provides a foundational understanding of this compound for research applications. For further details and specific experimental conditions, it is recommended to consult the primary literature cited.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fz.kiev.ua [fz.kiev.ua]

- 5. mdpi.com [mdpi.com]

- 6. wvj.science-line.com [wvj.science-line.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of L-NIO Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation as a natural product, its subsequent characterization as a powerful tool in nitric oxide research, and the experimental protocols used to elucidate its mechanism of action. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Dawn of Nitric Oxide Inhibition

The discovery of endothelium-derived relaxing factor (EDRF), later identified as nitric oxide (NO), in the 1980s revolutionized our understanding of vascular biology and cell signaling. This labile gaseous molecule, synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS), was found to be a key regulator of a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.

The burgeoning field of NO research necessitated the development of specific inhibitors to probe the function of NOS and to investigate the pathological consequences of aberrant NO production. Early research focused on L-arginine analogs, with the expectation that they would competitively inhibit the enzyme. This led to the identification and characterization of several seminal NOS inhibitors, including L-NIO.

Discovery and Initial Synthesis

The story of L-NIO begins not in the context of nitric oxide research, but in the field of natural product discovery. In 1972, Scannell and colleagues at Hoffmann-La Roche isolated a novel antimetabolite from a fermentation broth of a Streptomyces species. This compound was identified as L-N⁵-(1-iminoethyl)ornithine. Their work, published in the Journal of Antibiotics, described the isolation, purification, and initial characterization of this new natural product, which was found to be an antagonist of L-arginine.

Historical Synthesis

While the 1972 publication by Scannell et al. detailed the isolation of L-NIO from a natural source, it also laid the groundwork for its chemical synthesis. The synthesis of L-NIO and its dihydrochloride salt generally involves the selective modification of the δ-amino group of L-ornithine. A common synthetic route involves the reaction of a protected L-ornithine derivative with a reagent that introduces the iminoethyl group, followed by deprotection.

A generalized synthetic approach is as follows:

-

Protection of the α-amino and carboxyl groups of L-ornithine: This is crucial to ensure the selective reaction at the δ-amino group. Common protecting groups include Boc (tert-butyloxycarbonyl) for the α-amino group and esterification for the carboxyl group.

-

Reaction with an iminoethylating agent: The protected L-ornithine is then reacted with a reagent such as ethyl acetimidate hydrochloride. This reaction introduces the 1-iminoethyl group onto the δ-amino group of ornithine.

-

Deprotection: The protecting groups on the α-amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid treatment for Boc and ester hydrolysis) to yield L-N⁵-(1-iminoethyl)ornithine.

-

Formation of the dihydrochloride salt: The final product is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

Characterization as a Nitric Oxide Synthase Inhibitor

The pivotal moment in the history of L-NIO as a research tool came in 1990 with the publication by Rees, Palmer, Schulz, Hodson, and Moncada in the British Journal of Pharmacology. This seminal paper, titled "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo," established L-NIO as a potent inhibitor of NOS. The study compared the effects of L-NIO with two other L-arginine analogs, L-NG-monomethylarginine (L-NMMA) and L-NG-nitroarginine methyl ester (L-NAME).

Their research demonstrated that L-NIO effectively inhibited the activity of endothelial NOS (eNOS) and had significant physiological effects in vitro and in vivo, including vasoconstriction and an increase in blood pressure, which could be reversed by L-arginine. This work solidified the role of L-NIO as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide.

Quantitative Data

The following tables summarize the key quantitative data for this compound as a non-selective NOS inhibitor. The data is compiled from various sources, with the foundational in vitro and in vivo characterization provided by Rees et al. (1990).

| Parameter | nNOS | eNOS | iNOS | Reference(s) |

| Ki (μM) | 1.7 | 3.9 | 3.9 | [1] |

| IC₅₀ (μM) | Not explicitly reported | ~1 (estimated from graph) | Not explicitly reported |

Table 1: In Vitro Inhibitory Potency of L-NIO against NOS Isoforms. The Ki values indicate a high affinity of L-NIO for all three NOS isoforms, with a slight preference for nNOS.

| Parameter | L-NIO | L-NMMA | L-NAME | Reference(s) |

| Inhibition of Porcine Aortic eNOS (IC₅₀, µM) | ~1 | ~2 | ~3 | |

| Contraction of Rat Aortic Rings (EC₅₀, µM) | 3.1 ± 0.4 | 6.2 ± 0.9 | 12.5 ± 1.8 | |

| Increase in Rat Blood Pressure (mg/kg, i.v.) | Induces a dose-dependent increase | Induces a dose-dependent increase | Induces a dose-dependent increase |

Table 2: Comparative In Vitro and In Vivo Effects of L-arginine Analogs. This table, based on the findings of Rees et al. (1990), highlights the potent activity of L-NIO in comparison to other commonly used NOS inhibitors of that era.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-NIO as a NOS inhibitor, primarily based on the protocols described by Rees et al. (1990).

Preparation of Endothelial Nitric Oxide Synthase from Porcine Aortae

-

Tissue Procurement: Fresh porcine aortae are obtained from an abattoir and transported on ice.

-

Endothelial Cell Harvesting: The aortae are opened longitudinally, and the endothelial surface is gently scraped with a scalpel blade. The collected cells are suspended in a buffered solution.

-

Homogenization: The cell suspension is homogenized in a buffer containing protease inhibitors to prevent protein degradation. A typical homogenization buffer would be 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA, 1 mM dithiothreitol, and a cocktail of protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes. The resulting supernatant, containing the cytosolic eNOS, is carefully collected.

-

Partial Purification (Optional but recommended): The supernatant can be further purified using affinity chromatography, for example, on a 2',5'-ADP-Sepharose column. The enzyme is eluted with a buffer containing NADPH.

Nitric Oxide Synthase Activity Assay

The activity of the prepared eNOS is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

50 mM HEPES buffer (pH 7.4)

-

1 mM NADPH

-

100 µM L-arginine (spiked with L-[³H]arginine)

-

1 mM CaCl₂

-

10 µg/ml Calmodulin

-

The eNOS-containing preparation (supernatant or purified enzyme)

-

Varying concentrations of this compound or other inhibitors.

-

-

Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a cation exchange resin (e.g., Dowex AG 50W-X8, Na⁺ form).

-

Separation of L-citrulline: The mixture is passed through a column containing the cation exchange resin. The unreacted L-[³H]arginine (a cation) binds to the resin, while the newly formed L-[³H]citrulline (a neutral molecule at the buffer pH) passes through.

-

Quantification: The radioactivity in the eluate, corresponding to the amount of L-[³H]citrulline produced, is measured using a liquid scintillation counter.

-

Data Analysis: The enzyme activity is expressed as pmol of L-citrulline formed per minute per mg of protein. The inhibitory effect of L-NIO is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values are calculated from the concentration-response curves.

In Vitro Vascular Reactivity Studies (Aortic Ring Assay)

This assay assesses the effect of L-NIO on the vascular tone of isolated blood vessels.

-

Tissue Preparation: Thoracic aortae from rats are carefully dissected and placed in cold Krebs-Henseleit solution. The aortae are cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.

-

Assessment of Endothelial Integrity: The functional integrity of the endothelium is confirmed by contracting the rings with phenylephrine (an α-adrenergic agonist) and then demonstrating relaxation in response to acetylcholine (an endothelium-dependent vasodilator).

-

Inhibitor Application: After washing and re-equilibration, cumulative concentration-response curves to L-NIO are constructed to assess its direct effect on vascular tone. To test its inhibitory effect on endothelium-dependent relaxation, the rings are pre-incubated with L-NIO before constructing a concentration-response curve to acetylcholine.

-

Data Analysis: Changes in tension are recorded and analyzed. The contractile response to L-NIO is expressed as a percentage of the maximal contraction induced by a standard agonist like KCl. The inhibitory effect is quantified by the shift in the concentration-response curve to acetylcholine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by L-NIO and a typical experimental workflow for its characterization.

Caption: Mechanism of L-NIO action on the nitric oxide signaling pathway.

References

The Role of Nitric Oxide in Physiological Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of nitric oxide (NO) in a multitude of physiological processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the synthesis, signaling pathways, and diverse functions of this ubiquitous signaling molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of nitric oxide's multifaceted nature.

Introduction to Nitric Oxide

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that readily diffuses across cell membranes, playing a crucial role as a biological messenger in virtually every organ system.[1][2] Initially identified as the endothelium-derived relaxing factor (EDRF), its discovery has since revolutionized our understanding of cellular communication.[2] NO is involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] Its biological effects are highly dependent on its concentration, the cell type in which it is produced, and the presence of various molecular targets.[5]

Nitric Oxide Synthesis and Regulation

The synthesis of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). These enzymes convert the amino acid L-arginine to L-citrulline, with the concomitant production of NO.[6] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[7] There are three main isoforms of NOS, each with distinct localizations, regulatory mechanisms, and roles in physiology.

-

Neuronal Nitric Oxide Synthase (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is a constitutive, calcium-calmodulin dependent enzyme. It plays a critical role in neurotransmission and synaptic plasticity.

-

Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by immunological stimuli such as cytokines and microbial products. It is calcium-independent and, once expressed, produces large and sustained amounts of NO, which is a key component of the immune response.

-

Endothelial Nitric Oxide Synthase (eNOS or NOS3): Predominantly located in endothelial cells, eNOS is also a constitutive, calcium-calmodulin dependent enzyme.[8] It is a critical regulator of vascular tone and blood pressure.[8]

The activity of NOS isoforms is tightly regulated at multiple levels, including gene expression, enzyme localization, and post-translational modifications.

Nitric Oxide Signaling Pathways

Nitric oxide exerts its biological effects through two primary signaling pathways: the canonical cGMP-dependent pathway and the cGMP-independent pathway, which largely involves S-nitrosylation.

The NO-cGMP Signaling Pathway

The most well-characterized signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).[9] Upon diffusing into a target cell, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[2] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG), which phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation.[2]

S-Nitrosylation

S-nitrosylation is a cGMP-independent signaling mechanism that involves the covalent modification of cysteine residues in target proteins by an NO group, forming S-nitrosothiols (SNOs).[10] This post-translational modification can alter protein function, stability, and localization, thereby regulating a wide range of cellular processes.[10] S-nitrosylation is a reversible process, with denitrosylation being carried out by enzymes such as S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system.[11]

Physiological Roles of Nitric Oxide

Cardiovascular System

In the cardiovascular system, NO is a potent vasodilator, playing a key role in the regulation of blood pressure and blood flow.[12] Produced by eNOS in the endothelium, it diffuses to adjacent smooth muscle cells, leading to their relaxation and vasodilation.[7] NO also exhibits anti-thrombotic, anti-inflammatory, and anti-proliferative properties, thereby protecting the vasculature from atherogenesis.[1]

Nervous System

Nitric oxide functions as a neurotransmitter in both the central and peripheral nervous systems.[13] Synthesized by nNOS, it is involved in synaptic plasticity, learning, and memory.[13] Unlike classical neurotransmitters, NO is not stored in vesicles and can act as a retrograde messenger, diffusing from the postsynaptic to the presynaptic neuron to modulate neurotransmitter release.[14]

Immune System

The immune system utilizes NO as a key effector molecule in host defense.[15] Upon activation by cytokines, immune cells such as macrophages express iNOS, leading to the production of high concentrations of NO.[16] This NO has cytotoxic and cytostatic effects on a wide range of pathogens, including bacteria, viruses, fungi, and parasites.[16] However, dysregulated NO production can also contribute to the pathophysiology of inflammatory and autoimmune diseases.[15]

Quantitative Data on Nitric Oxide

The physiological effects of nitric oxide are highly dependent on its concentration. The following tables summarize key quantitative data related to NO levels and NOS activity.

Table 1: Physiological Concentrations of Nitric Oxide and its Metabolites

| Parameter | Concentration Range | Biological Fluid/Tissue | Reference(s) |

| Basal NO Concentration | 100 pM - 5 nM | Various tissues | [17] |

| Plasma Nitrite (NO₂⁻) | ~2 µM | Human Serum/Plasma | [18] |

| Plasma Nitrate (NO₃⁻) | 16-36 µM | Mouse Plasma | [19] |

| Arterial Plasma NO Metabolites | 45.1 +/- 17.7 µM | Human Arterial Blood | [20] |

| Venous Plasma NO Metabolites | 22.5 +/- 8.5 µM | Human Venous Blood | [20] |

Table 2: Nitric Oxide Synthase (NOS) Activity

| NOS Isoform | Basal Production Rate (in vivo) | Stimulated Production Rate (in vivo) | Reference(s) |

| eNOS | 1.2 ± 0.2 nmol·10g⁻¹·min⁻¹ (in WT mice) | Decreased in eNOS(-/-) mice | [19] |

| iNOS | No significant basal production | 2.7 ± 0.3 nmol·10g⁻¹·min⁻¹ (LPS-stimulated WT mice) | [19] |

| nNOS | Contributes to basal NO production | Modulated by neuronal activity | [21] |

Key Experimental Protocols

The accurate detection and quantification of nitric oxide and its related species are crucial for research in this field. Due to its short half-life, direct measurement of NO is challenging. Therefore, many methods rely on the detection of its more stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), or the products of its reactions with other molecules.

Griess Assay for Nitrite Quantification

The Griess assay is a simple and cost-effective colorimetric method for the quantification of nitrite.[18]

Principle: The assay is based on a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.[22]

Detailed Methodology:

-

Sample Preparation: Biological samples such as plasma or cell culture supernatant should be cleared of particulate matter by centrifugation. For plasma samples, deproteinization using a 10 kDa molecular weight cutoff filter is recommended.[16]

-

Standard Curve: Prepare a series of nitrite standards of known concentrations (e.g., 1-100 µM) by diluting a stock solution.[23]

-

Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.[23]

-

Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16][23]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Chemiluminescence Detection of Nitric Oxide

Chemiluminescence is a highly sensitive and specific method for the detection of NO.[3]

Principle: This method is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces an excited state of nitrogen dioxide (NO₂*), which, upon returning to its ground state, emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the NO concentration.[1]

Detailed Methodology:

-

Sample Introduction: The sample, either in gaseous or liquid form, is introduced into a purge vessel.

-

NO Liberation: For liquid samples containing NO metabolites (nitrite, nitrate, S-nitrosothiols), a reducing agent is added to the purge vessel to convert these species back to NO gas.

-

Gas Stream Transport: An inert carrier gas (e.g., nitrogen or helium) flows through the purge vessel, carrying the liberated NO gas to the reaction chamber.

-

Reaction with Ozone: In the reaction chamber, the NO-containing gas stream is mixed with ozone.

-

Light Detection: The light emitted from the chemiluminescent reaction is detected by a photomultiplier tube.

-

Signal Analysis: The electrical signal from the photomultiplier tube is amplified and recorded, providing a quantitative measure of the NO concentration.

Biotin-Switch Assay for S-Nitrosylation Detection

The biotin-switch assay is a widely used method for the detection and identification of S-nitrosylated proteins.[24]

Principle: This technique involves a three-step process:

-

Blocking: Free (non-nitrosylated) cysteine thiols are blocked with a thiol-reactive reagent.

-

Reduction: The S-nitrosothiol bonds are selectively reduced, typically with ascorbate, to regenerate the free thiol groups.

-

Labeling: The newly exposed thiol groups are then labeled with a biotin-containing reagent. The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using avidin affinity chromatography.[25]

Detailed Methodology:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease inhibitors.

-

Blocking of Free Thiols: Incubate the protein lysate with a blocking reagent (e.g., methyl methanethiosulfonate - MMTS) in the presence of a denaturant (e.g., SDS) to block all free cysteine residues.

-

Removal of Blocking Reagent: Precipitate the proteins with acetone to remove the excess blocking reagent.

-

Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate) to specifically reduce the S-nitrosylated cysteines.

-

Biotinylation of Newly Formed Thiols: Add a biotinylating reagent (e.g., biotin-HPDP) to label the newly exposed thiol groups.

-

Detection: The biotinylated proteins can be detected by western blotting using an anti-biotin antibody or streptavidin-HRP.

Conclusion and Future Directions

Nitric oxide is a pleiotropic signaling molecule with profound implications for human health and disease. Its roles in the cardiovascular, nervous, and immune systems are well-established, and ongoing research continues to unveil new facets of its complex biology. A thorough understanding of its synthesis, signaling pathways, and physiological functions is paramount for the development of novel therapeutic strategies targeting NO-related pathologies. Future research will likely focus on elucidating the spatiotemporal dynamics of NO signaling, identifying novel protein targets of S-nitrosylation, and developing more sophisticated tools for the precise measurement of NO in vivo. Such advancements will undoubtedly pave the way for innovative treatments for a wide range of diseases.

References

- 1. Nitric oxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CV Physiology | Nitric Oxide [cvphysiology.com]

- 8. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NO-cGMP pathway: Significance and symbolism [wisdomlib.org]

- 10. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Nitrosylation in Cardiovascular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. mdpi.com [mdpi.com]

- 15. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Different plasma levels of nitric oxide in arterial and venous blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

L-Nio Dihydrochloride: A Technical Guide for Investigating Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-iminoethyl-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-selective, and NADPH-dependent competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This property makes it a valuable pharmacological tool for elucidating the multifaceted roles of nitric oxide (NO) in a wide range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in vitro, in vivo, and ex vivo, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Nitric Oxide Signaling and this compound

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized from the amino acid L-arginine by a family of three NOS enzymes.[2] Dysregulation of NO signaling is implicated in numerous diseases, such as hypertension, atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[1]

Pharmacological inhibitors of NOS are indispensable for studying the contributions of NO to these processes. This compound acts as a potent inhibitor of all three NOS isoforms, making it a useful tool for investigating the overall effects of NO deprivation in various experimental models.[3][4]

Mechanism of Action

This compound is an L-arginine analog that competes with the endogenous substrate for binding to the active site of all three NOS isoforms.[5] Its inhibitory action is NADPH-dependent.[3][4] By blocking the synthesis of NO, this compound allows researchers to probe the functional consequences of reduced NO bioavailability.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against the different NOS isoforms has been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Reference |

| Ki (μM) | 1.7 | 3.9 | 3.9 | [3][4] |

Table 1: Inhibitor constants (Ki) of this compound for the three NOS isoforms.

| Experimental Model | Parameter | Value | Reference |

| Dermal Vasculitis | IC50 | 65 µM | [6][7] |

Table 2: In vivo inhibitory concentration (IC50) of this compound.

Experimental Protocols

In Vitro NOS Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on NOS activity in cell lysates or with purified enzymes.

Materials:

-

This compound

-

NOS-containing cell lysate or purified NOS enzyme

-

NOS Assay Buffer

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Griess Reagent System for nitrite determination

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Prepare serial dilutions to obtain a range of inhibitor concentrations. Prepare working solutions of L-arginine and NADPH in NOS Assay Buffer.

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the NOS-containing sample (cell lysate or purified enzyme).

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding L-arginine and NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) at the same temperature.

-

-

Nitrite Determination (Griess Assay):

-

Stop the enzyme reaction.

-

Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

Allow the color to develop for the recommended time.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite produced in each well by comparing the absorbance to a standard curve of sodium nitrite. Determine the percent inhibition of NOS activity for each concentration of this compound and calculate the IC50 value.

Ex Vivo Aortic Ring Vasoconstriction Assay

This protocol details a method to assess the vasoconstrictor effect of this compound on isolated aortic rings, a classic model for studying vascular reactivity.

Materials:

-

This compound

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine or other vasoconstrictor

-

Acetylcholine or other vasodilator

-

Organ bath system with force transducers

-

Dissection microscope and tools

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adhering fat and connective tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the rings to force transducers to record isometric tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

-

-

Experimental Protocol:

-

Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in tension.

-

To confirm the role of NO, the effect of L-Nio can be compared in endothelium-intact and endothelium-denuded rings. In endothelium-intact rings, pre-incubation with L-Nio is expected to enhance the contractile response to vasoconstrictors and inhibit the relaxation induced by endothelium-dependent vasodilators like acetylcholine.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference vasoconstrictor. Construct concentration-response curves for this compound.

In Vivo Induction of Focal Cerebral Ischemia

This protocol describes a method for inducing a focal ischemic stroke in rats using this compound, as established in published studies.[8]

Materials:

-

This compound

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Hamilton syringe

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

-

Stereotaxic Injection:

-

Drill a small burr hole over the target brain region (e.g., the striatum).

-

Slowly infuse a specific amount of this compound (e.g., 2.0 µmol) into the striatum using a Hamilton syringe.[8]

-

The infusion is often combined with temporary occlusion of the ipsilateral jugular vein to enhance the ischemic effect.[8]

-

-

Post-operative Care and Assessment:

-

Suture the incision and provide appropriate post-operative care, including analgesia.

-

Monitor the animals for neurological deficits.

-

At a designated time point, euthanize the animals and perfuse the brains.

-

-

Infarct Volume Analysis:

-

Section the brains and stain with a marker for infarcts, such as 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantify the infarct volume using image analysis software.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Caption: The nitric oxide signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflows for studying the effects of this compound.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a powerful and versatile tool for researchers investigating the complex roles of nitric oxide in health and disease. Its non-selective inhibition of all NOS isoforms allows for a broad assessment of the consequences of NO depletion. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a variety of research applications, from basic biochemical assays to in vivo disease models. As with any pharmacological inhibitor, careful experimental design and appropriate controls are crucial for the robust interpretation of results.

References

- 1. krcp-ksn.org [krcp-ksn.org]

- 2. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

L-NIO Dihydrochloride: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] By blocking the production of nitric oxide (NO), a critical signaling molecule, L-NIO serves as a valuable tool for investigating the physiological and pathophysiological roles of NO in various in vivo models. These application notes provide detailed experimental protocols for the use of this compound in preclinical research models of cancer, sepsis, and cardiovascular disease.

Mechanism of Action

This compound acts as a competitive inhibitor of L-arginine, the substrate for NOS enzymes.[3] Inhibition of NOS leads to a reduction in NO production, thereby modulating a wide range of downstream signaling pathways involved in vasodilation, inflammation, neurotransmission, and tumor biology. The non-selective nature of L-NIO allows for the broad investigation of the overall contribution of NO to a specific biological process.

In Vivo Applications and Experimental Protocols

Cancer Research: Inhibition of Tumor Angiogenesis and Growth